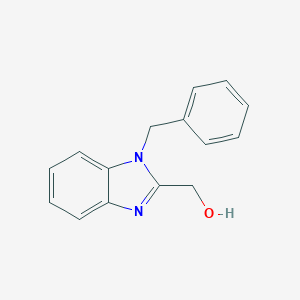

(1-苄基-1H-苯并咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C15H14N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a benzyl group and a methanol group . The average mass of the molecule is 238.28 Da .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific chemical reactions of “(1-benzyl-1H-benzimidazol-2-yl)methanol” are not detailed in the search results.Physical And Chemical Properties Analysis

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is a solid at room temperature. Its melting point is predicted to be 171.85°C, and its boiling point is predicted to be approximately 466.0°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.63 .科学研究应用

制药和药物合成

苯并咪唑衍生物以其广泛的生物活性而闻名,包括抗肿瘤、抗真菌、抗病毒、抗溃疡、抗凝血和抗过敏特性。 它们是重要的候选药物,并被用于制药领域,例如驱虫药和质子泵抑制剂(PPI),如兰索拉唑和奥美拉唑 .

化学传感

由于其反应性,这些化合物可以用作化学传感器。 例如,它们已被用于开发用于检测光气等危险气体的荧光探针 .

光学传感器和生物成像

苯并咪唑在生物成像的光学传感中具有应用,这在医学诊断和研究中至关重要。 它们可以被设计成与特定的生物靶标反应,发出荧光,从而在特定条件下实现可视化 .

镇痛潜力

一些苯并咪唑衍生物已被合成用于其镇痛潜力,表明它们在疼痛管理和治疗中的用途 .

癌症研究

研究人员一直在研究苯并咪唑衍生物作为针对各种癌细胞(包括宫颈癌细胞)的细胞毒剂。 这突出了它们在开发新型抗癌疗法中的潜在作用 .

抗寄生虫和抗氧化活性

安全和危害

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

作用机制

Target of Action

Benzimidazole derivatives, to which this compound belongs, have been reported to possess broad-spectrum pharmacological properties . They have significant importance as chemotherapeutic agents in diverse clinical conditions .

Mode of Action

For instance, some benzimidazole compounds have shown antagonistic properties against certain receptors . The interaction of these compounds with their targets leads to changes in the biological activity of the targets, thereby exerting their therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biological activities . They are speculated to act similarly as purines to provide biological responses . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Many benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles . These properties significantly impact the bioavailability of the compound, determining its effectiveness as a therapeutic agent.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

属性

IUPAC Name |

(1-benzylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKLUFBUYHXGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354102 |

Source

|

| Record name | (1-benzyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6646-70-4 |

Source

|

| Record name | (1-benzyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)